molecular formula C2H2Cl2O B1205131 1,1-Dichloroethylene epoxide CAS No. 68226-83-5

1,1-Dichloroethylene epoxide

Cat. No. B1205131
CAS RN: 68226-83-5
M. Wt: 112.94 g/mol
InChI Key: DPVAHOUXGQHEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dichloroethylene epoxide is an epoxide.
1, 1-Dichloroethylene epoxide, also known as 2, 2-dichlorooxirane, belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). 1, 1-Dichloroethylene epoxide is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).

Scientific Research Applications

Mechanisms of Cytotoxicity

1,1-Dichloroethylene (DCE) exposure causes lung and liver toxicities, with damage to bronchiolar Clara cells in the lung and necrosis of centrilobular hepatocytes in the liver. The primary metabolites formed from DCE in lung and liver microsomal incubations are epoxide, 2,2-dichloroacetaldehyde, and 2-chloroacetyl chloride. The formation of the epoxide is mainly mediated by CYP2E1, and these findings are consistent with the premise that lung and liver cytotoxicities induced by DCE are associated with in situ formation of the epoxide within the target cells (Forkert, 2001).

Pulmonary Bioactivation

DCE elicits lung cytotoxicity and targets Clara cells of bronchioles. The toxic effects are ascribed to CYP2E1-mediated formation of reactive intermediates including the DCE epoxide. Differential CYP2E1 levels in the lungs of various murine strains lead to differences in DCE bioactivation and lung damage. Immunohistochemical staining for epoxide-derived conjugates and cysteine-containing proteins in Clara cells supports the role of DCE epoxide in lung cytotoxicity (Forkert, Boyd & Ulreich, 2001).

Differential Metabolism in Livers

DCE causes hepatocellular necrosis, preferentially affecting centrilobular hepatocytes. The lesion is attributed to DCE oxidation mediated mainly by CYP2E1, resulting in the formation of reactive intermediates including the DCE epoxide. High expression of hepatic CYP2E1 in certain mouse strains coincides with increased DCE metabolism and enhanced severity of hepatotoxicity, indicating the critical role of DCE epoxide in liver damage (Forkert & Boyd, 2001).

Bioactivation by CYP2E1 and CYP2F2

Bioactivation of DCE in murine lung occurs via the catalytic activities of CYP2E1 and CYP2F2. This process leads to the formation of DCE epoxide, which is implicated in lung toxicity. The involvement of these enzymes in bioactivating DCE to the epoxide has been established through various analytical methods, confirming their role in mediating lung damage (Simmonds et al., 2004).

properties

CAS RN

68226-83-5

Product Name

1,1-Dichloroethylene epoxide

Molecular Formula

C2H2Cl2O

Molecular Weight

112.94 g/mol

IUPAC Name

2,2-dichlorooxirane

InChI

InChI=1S/C2H2Cl2O/c3-2(4)1-5-2/h1H2

InChI Key

DPVAHOUXGQHEOI-UHFFFAOYSA-N

SMILES

C1C(O1)(Cl)Cl

Canonical SMILES

C1C(O1)(Cl)Cl

Other CAS RN

68226-83-5

synonyms

1,1-dichloroethylene epoxide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloroethylene epoxide
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1,1-Dichloroethylene epoxide
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Reactant of Route 6
1,1-Dichloroethylene epoxide

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